2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one
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Overview
Description
2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a tert-butyl group at the second position and a hydroxyl group at the sixth position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and tert-butyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the chromen-4-one core structure.
Hydroxylation: The hydroxyl group is introduced at the sixth position through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can be further modified for specific applications.
Scientific Research Applications
2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chromen-4-one core can interact with enzymes and receptors. These interactions can modulate various cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-4H-chromen-4-one: Lacks the hydroxyl group at the sixth position.
6-Hydroxy-4H-chromen-4-one: Lacks the tert-butyl group at the second position.
2-(tert-Butyl)-6-methoxy-4H-chromen-4-one: Contains a methoxy group instead of a hydroxyl group at the sixth position.
Uniqueness
2-(tert-Butyl)-6-hydroxy-4H-chromen-4-one is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability, reactivity, and potential for various applications in research and industry.
Properties
CAS No. |
150744-43-7 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-tert-butyl-6-hydroxychromen-4-one |
InChI |
InChI=1S/C13H14O3/c1-13(2,3)12-7-10(15)9-6-8(14)4-5-11(9)16-12/h4-7,14H,1-3H3 |
InChI Key |
VTFMNLQTEHOCFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C2=C(O1)C=CC(=C2)O |
Origin of Product |
United States |
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